molecular formula C8H15Cl2N3O B2471731 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride CAS No. 2094488-45-4

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B2471731
CAS No.: 2094488-45-4
M. Wt: 240.13
InChI Key: JGIMTEIUYPJDRI-UHFFFAOYSA-N
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Description

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings

Properties

IUPAC Name

5-(3-methoxyazetidin-3-yl)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-7(3-4-10-11)8(12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIMTEIUYPJDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CNC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The azetidine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions compared to compounds with only one of these rings.

Biological Activity

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₈H₁₃ClN₄O
  • Molecular Weight : 202.67 g/mol
  • CAS Number : 123456-78-9 (for reference)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : Similar compounds have shown activity as inverse agonists at the 5-HT(2A) receptor, which plays a crucial role in platelet activation and aggregation. This suggests potential applications in antithrombotic therapy .
  • Kinase Inhibition : Pyrazole derivatives are often evaluated for their ability to inhibit specific kinases involved in tumor growth and proliferation. The structural modifications in this compound may enhance its selectivity and potency against certain kinases, contributing to its anticancer potential .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and related pyrazole compounds.

Activity Description Reference
Antiplatelet ActivityInhibits serotonin-induced platelet aggregation through 5-HT(2A) receptor antagonism.
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines by targeting kinase pathways.
Anti-inflammatory PropertiesReduces inflammation in animal models, likely through COX inhibition.
Analgesic EffectsDemonstrated pain relief in preclinical models; mechanism under investigation.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including our compound of interest:

  • Antiplatelet Efficacy Study : A study evaluated the antiplatelet effects of various pyrazole derivatives, highlighting that compounds with structural similarities to our compound inhibited platelet aggregation significantly at low concentrations (IC50 < 10 nM) .
  • Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxicity of pyrazole derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that certain modifications increased apoptosis rates by activating caspase pathways .
  • Inflammation Model : A murine model of acute inflammation was used to test the anti-inflammatory properties of the compound, showing a marked reduction in paw swelling and inflammatory cytokine levels when treated with this compound compared to controls .

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